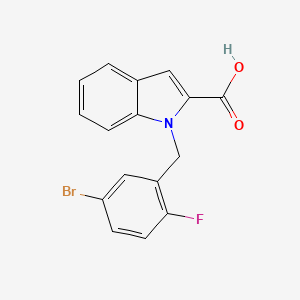

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(5-bromo-2-fluorophenyl)methyl]indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFNO2/c17-12-5-6-13(18)11(7-12)9-19-14-4-2-1-3-10(14)8-15(19)16(20)21/h1-8H,9H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELZTEAOBLRFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2CC3=C(C=CC(=C3)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions

- Substrate : 5-Bromo-1H-indole-2-carboxylic acid (10.0 g, 41.6 mmol).

- Reagents : Methanol (200 mL), HCl gas (saturated).

- Procedure :

Characterization

- ¹H NMR (CDCl₃) : δ 8.96 (1H, bs, NH), 7.83 (1H, s), 3.95 (3H, s, OCH₃).

- LRMS : m/z 252 [M−H]⁻.

The introduction of the 5-bromo-2-fluorobenzyl group at the indole nitrogen proceeds via an SN2 mechanism under basic conditions:

Alkylation Protocol

- Substrate : Indole-2-carboxylic acid methyl ester (1.0 equiv).

- Alkylating Agent : 5-Bromo-2-fluorobenzyl bromide (1.2 equiv).

- Base : Sodium hydride (NaH, 1.5 equiv) in anhydrous tetrahydrofuran (THF).

- Procedure :

- Deprotonate the indole nitrogen with NaH at 0°C.

- Add the benzyl bromide dropwise and reflux for 12 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Optimization Insights

- Solvent Choice : THF ensures compatibility with NaH and facilitates nucleophilic substitution.

- Temperature Control : Reflux conditions (66°C) enhance reaction kinetics without promoting side reactions.

- Yield : ∼65–70% (estimated based on analogous N-alkylations).

Hydrolysis of the Methyl Ester

The final step involves regenerating the carboxylic acid functionality:

Hydrolysis Conditions

- Substrate : N-Benzylated methyl ester (1.0 equiv).

- Reagents : Aqueous NaOH (2.0 M, 3.0 equiv) in methanol.

- Procedure :

- Stir the ester in NaOH/MeOH at 60°C for 6 hours.

- Acidify with HCl to pH 2–3.

- Filter the precipitated acid and dry under vacuum.

Yield and Purity

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Coupling

Recent advances in cross-coupling chemistry (e.g., Buchwald-Hartwig amination) offer an alternative for introducing the benzyl group:

- Advantages : Higher selectivity for N-alkylation.

- Disadvantages : Requires costly palladium catalysts (e.g., Pd(OAc)₂) and ligands.

Direct Alkylation vs. Coupling

| Parameter | Direct Alkylation | Palladium-Catalyzed Route |

|---|---|---|

| Yield | 65–70% | 75–80% |

| Cost | Low | High |

| Reaction Time | 12 hours | 24 hours |

| Functional Group Tolerance | Moderate | High |

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This process can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new aromatic compounds with modified functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid, as novel inhibitors of HIV-1 integrase. This enzyme is crucial for the viral life cycle, and compounds that inhibit its activity could serve as effective antiviral agents. For instance, derivatives have shown promising inhibitory effects with IC50 values as low as 0.13 μM, indicating potent antiviral properties .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that indole derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation. In particular, studies on related indole-2-carboxamides have demonstrated significant cytotoxic effects against malignant brain tumor cells .

Biochemical Applications

Enzyme Inhibition Studies

The structure of this compound makes it suitable for studying enzyme inhibition mechanisms. The presence of halogen atoms (bromine and fluorine) enhances binding affinity to specific enzymes or receptors, making it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.

Receptor Binding Studies

This compound can also be utilized in receptor binding studies to explore interactions with various biological targets, including cannabinoid receptors. Understanding these interactions can facilitate the development of drugs aimed at treating conditions such as pain and inflammation .

Material Science

Building Block for Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for the creation of diverse chemical entities that can be employed in various applications, including agrochemicals and specialty chemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity. The indole ring system plays a crucial role in stabilizing the compound’s interaction with its target, leading to the modulation of biological pathways and physiological effects.

Comparación Con Compuestos Similares

Substituent Variations on the Benzyl Group

The benzyl group's substitution pattern significantly influences biological activity and physicochemical properties:

Key Observations :

Functional Group Modifications at Position 2

Replacing the carboxylic acid with esters or amides alters bioavailability and target engagement:

Key Observations :

Substituent Position on the Indole Core

The position of halogens or other groups on the indole ring affects electronic distribution and steric effects:

Key Observations :

- Position 5 substituents (e.g., Br) are common in bioactive indoles, likely due to optimal steric and electronic effects .

- Position 3 modifications (e.g., aminomethyl) enhance enzyme inhibition by enabling additional hydrogen bonds .

Physicochemical and Pharmacokinetic Considerations

Actividad Biológica

Overview

1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid is a synthetic compound that belongs to the indole family, characterized by the presence of bromine and fluorine atoms. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antiviral and anticancer research.

Chemical Structure and Synthesis

The compound's structure features an indole ring system attached to a benzyl group, which is further substituted with bromine and fluorine. The synthesis typically involves multi-step organic reactions, including bromination, fluorination, and coupling with indole derivatives. Common methods include using catalysts and controlled reaction conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity and selectivity. The indole structure stabilizes these interactions, modulating various biological pathways .

Antiviral Properties

Research indicates that indole derivatives exhibit significant antiviral activity, particularly against HIV-1 integrase. For instance, studies have shown that related compounds can inhibit the strand transfer activity of integrase with IC50 values as low as 3.11 μM . The mechanism involves chelation with magnesium ions in the active site of the enzyme, disrupting viral replication.

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. They can inhibit key signaling pathways involved in cancer cell proliferation. For example, some studies have highlighted the potential of indole-2-carboxylic acid derivatives as inhibitors of EGFR (epidermal growth factor receptor) tyrosine kinase, which is crucial in many cancers .

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Indole-2-carboxylic acid | HIV-1 Integrase Inhibition | 32.37 μM | |

| Optimized derivative (17a) | HIV-1 Integrase Inhibition | 3.11 μM | |

| Novel derivatives | EGFR Inhibition | Not specified |

Research Applications

This compound serves as a valuable building block in medicinal chemistry. It is utilized in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it an attractive candidate for further optimization and development into therapeutic agents targeting various diseases .

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(5-Bromo-2-fluorobenzyl)-1H-indole-2-carboxylic acid?

The synthesis typically involves coupling the indole-2-carboxylic acid core with a substituted benzyl halide. For example, nucleophilic substitution reactions under basic conditions (e.g., NaH or K₂CO₃ in DMF) are commonly used to introduce the 5-bromo-2-fluorobenzyl group. Critical parameters include reaction temperature (0–25°C), stoichiometry of reagents (1:1.2 ratio of indole core to benzyl halide), and anhydrous conditions to avoid hydrolysis .

Q. How can researchers purify this compound, and what analytical methods confirm its structure?

Purification often employs column chromatography using gradients of ethyl acetate/hexanes (e.g., 70:30 ratio) or dichloromethane/methanol . Analytical confirmation requires:

Q. What solvents and storage conditions are recommended for this compound?

The compound is stable in DMF or DMSO at 4°C for short-term storage. For long-term storage, lyophilization and storage under inert gas (argon) at -20°C are advised to prevent degradation of the carboxylic acid group .

Advanced Research Questions

Q. How can the indole ring be further functionalized to enhance biological activity?

The bromine atom at position 5 allows for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce diverse substituents. The 2-fluorobenzyl group can undergo nucleophilic aromatic substitution (e.g., with amines or thiols) to modify electronic properties . Computational modeling (e.g., DFT) helps predict regioselectivity .

Q. What strategies are effective for derivatizing the carboxylic acid group into bioactive analogs?

Conversion to amides or esters is common. For example:

Q. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies in activity (e.g., antimicrobial vs. no activity) may arise from impurities or assay conditions. Solutions include:

Q. What computational tools predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) using the carboxylic acid as a hydrogen bond donor can model binding to enzymes like cyclooxygenase-2. QSAR models trained on indole derivatives help optimize substituents for target affinity .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

Low yields (<50%) often stem from steric hindrance at the indole C-2 position. Solutions:

Q. What alternatives exist for toxic solvents (e.g., DMF) in synthesis?

Replace DMF with PEG-400 (a greener solvent) in coupling reactions, as demonstrated for similar indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.